

Application Notes and Protocols for the Solution Polymerization of Diallyl Fumarate

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Compound of Interest

Compound Name: *Diallyl fumarate*

CAS No.: 2807-54-7

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Introduction

Diallyl fumarate (DAF) is a difunctional monomer possessing two reactive allyl groups and a fumarate double bond. Its polymerization yields highly crosslinked or cyclized polymers with potential applications in thermosetting resins, coatings, and as crosslinking agents in polymer networks. In the biomedical field, polymers derived from fumaric acid esters are being explored for biodegradable scaffolds in tissue engineering and as drug delivery vehicles, owing to the biocompatibility of their degradation products.[1]

The free-radical polymerization of diallyl monomers, however, presents unique challenges. The presence of two allyl groups leads to complex reaction kinetics involving intramolecular cyclization and intermolecular crosslinking.[2] Furthermore, diallyl monomers are prone to degradative chain transfer, which can result in polymers with relatively low molecular weights. [3][4] This application note provides a detailed protocol for the solution polymerization of **diallyl fumarate**, offering insights into controlling the polymerization process to obtain a soluble prepolymer and characterizing the resulting material.

Reaction Mechanism and Kinetics

The solution polymerization of **diallyl fumarate** proceeds via a free-radical chain-growth mechanism. The process is initiated by the thermal decomposition of an initiator, such as an azo compound or a peroxide, to generate primary radicals.[5] These radicals then react with a DAF monomer to initiate the polymer chain.

A critical aspect of diallyl monomer polymerization is the competition between several reaction pathways during propagation:

- **Linear Propagation:** The growing polymer radical adds to another monomer molecule, extending the linear chain.
- **Intramolecular Cyclization:** The radical at the end of a growing chain can attack the pendant allyl group on the same monomer unit, forming a cyclic structure within the polymer backbone. This process is kinetically favored at lower monomer concentrations and results in a more linear, soluble polymer.[6]
- **Intermolecular Crosslinking:** The radical on one polymer chain can react with a pendant allyl group on another polymer chain, leading to the formation of a crosslinked, insoluble gel. This is more prevalent at higher monomer concentrations and conversions.
- **Degradative Chain Transfer:** A growing polymer radical can abstract a hydrogen atom from a DAF monomer molecule. This terminates the growing chain and creates a new, less reactive radical from the monomer, which can decrease the overall polymerization rate and limit the molecular weight of the polymer.[3]

To obtain a soluble prepolymer, the polymerization is typically carried out to a limited conversion, before the onset of significant crosslinking (gelation).[2]



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Figure 1: Simplified mechanism of **diallyl fumarate** polymerization.

Materials and Equipment

Materials

- **Diallyl fumarate** (DAF), monomer (inhibitor should be removed before use)
- Benzoyl peroxide (BPO) or 2,2'-Azobisisobutyronitrile (AIBN), initiator
- Toluene, benzene, or chlorobenzene (analytical grade), solvent
- Methanol, non-solvent for precipitation
- Basic alumina, for inhibitor removal
- Nitrogen gas (high purity)
- Deionized water

Equipment

- Three-neck round-bottom flask
- Reflux condenser

- Mechanical stirrer
- Heating mantle with temperature controller
- Nitrogen inlet and bubbler
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Buchner funnel and filter paper
- Vacuum oven

Experimental Protocol

This protocol describes a typical laboratory-scale synthesis of a soluble poly(**diallyl fumarate**) prepolymer.



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Figure 2: Experimental workflow for solution polymerization of **diallyl fumarate**.

Step-by-Step Methodology

- **Monomer Purification:** It is crucial to remove the inhibitor (typically hydroquinone or its derivatives) from the **diallyl fumarate** monomer prior to polymerization. This can be achieved by passing the liquid monomer through a column packed with basic alumina.
- **Reaction Setup:**
 - Assemble a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
 - Ensure all glassware is dry.
 - Purge the entire system with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization. Maintain a gentle nitrogen flow throughout the reaction.
- **Polymerization:**
 - In the reaction flask, dissolve the purified **diallyl fumarate** in the chosen solvent (e.g., toluene). A typical monomer concentration is in the range of 20-50% (w/v). The choice of solvent is critical; solvents with low chain transfer constants are preferred to minimize degradative chain transfer.
 - Add the initiator, such as BPO or AIBN. The initiator concentration typically ranges from 1 to 3 mol% with respect to the monomer. BPO is often more efficient for fumarate polymerization than AIBN.[\[5\]](#)
 - With continuous stirring, heat the reaction mixture to the desired temperature. For BPO, a temperature of 80-90°C is suitable, while for AIBN, 60-70°C is commonly used.[\[5\]](#)
 - Monitor the reaction for an increase in viscosity. To obtain a soluble prepolymer, it is essential to stop the reaction before the gel point. The reaction time will vary depending on the temperature and initiator concentration but is typically in the range of 2-8 hours. The reaction should be stopped at a conversion of approximately 25% to avoid gelation.[\[2\]](#)
- **Polymer Isolation and Purification:**
 - Cool the reaction mixture to room temperature.

- Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol (typically 10 times the volume of the polymer solution), while stirring vigorously. The polymer will precipitate as a white solid or a viscous gum.
- Allow the precipitate to settle, then decant the supernatant.
- Collect the polymer by filtration using a Buchner funnel.
- Wash the collected polymer several times with fresh methanol to remove any unreacted monomer, initiator residues, and solvent.
- Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization of Poly(diallyl fumarate)

Spectroscopic Analysis

- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the polymerization of DAF. The disappearance or significant reduction of the absorption band corresponding to the C=C stretching of the allyl groups (around 1645 cm^{-1}) indicates their consumption during polymerization. The characteristic ester carbonyl peak (around 1730 cm^{-1}) and the fumarate C=C stretch (around 1650 cm^{-1}) should remain in the polymer spectrum.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum of the polymer will show broad signals corresponding to the polymer backbone, replacing the sharp signals of the monomer. The disappearance of the vinyl protons of the allyl groups (typically around 5-6 ppm) confirms polymerization. [\[7\]](#)[\[8\]](#)
 - ^{13}C NMR: The carbon NMR spectrum will similarly show a change from sharp monomer peaks to broader polymer peaks. The signals from the carbons of the allyl double bond (around 118 and 132 ppm) will be replaced by signals from the saturated carbons in the polymer backbone and/or cyclic structures.[\[8\]](#)[\[9\]](#)

Molecular Weight Determination

- Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the standard method for determining the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index ($PDI = M_w/M_n$) of the soluble prepolymer.[6][7] A suitable solvent for GPC analysis, such as tetrahydrofuran (THF), should be used. Due to the potential for branching, the PDI of poly(**diallyl fumarate**) can be relatively high.

Thermal Analysis

- Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T_g) of the polymer. The T_g is an important parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For crosslinked polymers, the T_g can be broad and may increase with the degree of crosslinking.[10][11]
- Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature. This analysis determines the decomposition temperature of the polymer, which is crucial for understanding its processing limits and long-term stability.[12]

Data Summary

The following table provides a summary of typical reaction conditions and expected outcomes for the solution polymerization of **diallyl fumarate**. These values are illustrative and may need to be optimized for specific applications.



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Troubleshooting

- Low Yield/Conversion:
 - Cause: Presence of inhibitor in the monomer or oxygen in the reaction system.
 - Solution: Ensure the monomer is properly purified and the reaction setup is thoroughly purged with an inert gas like nitrogen.
 - Cause: Inefficient initiator or insufficient temperature.
 - Solution: Check the initiator's half-life at the reaction temperature and ensure the temperature is appropriate. Consider using a more efficient initiator like BPO.[5]
- Premature Gelation (Crosslinking):
 - Cause: Monomer concentration is too high, or the reaction is allowed to proceed to high conversion.
 - Solution: Reduce the initial monomer concentration to favor intramolecular cyclization. Carefully monitor the reaction viscosity and stop the reaction at a lower conversion (e.g., by cooling and precipitation).[2]
- Low Molecular Weight:
 - Cause: Significant degradative chain transfer to the monomer or solvent.
 - Solution: Use a solvent with a low chain transfer constant. Lowering the reaction temperature (if possible, by using a low-temperature initiator) can also reduce the rate of chain transfer relative to propagation.

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